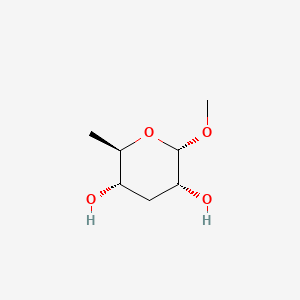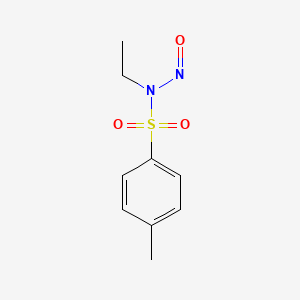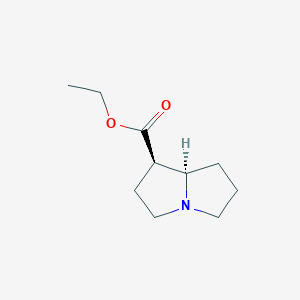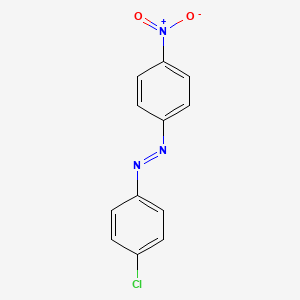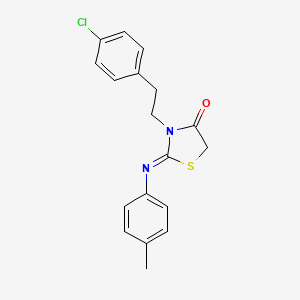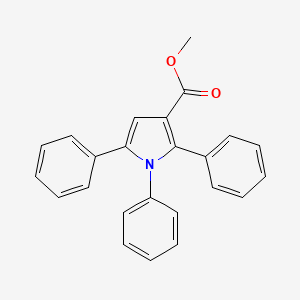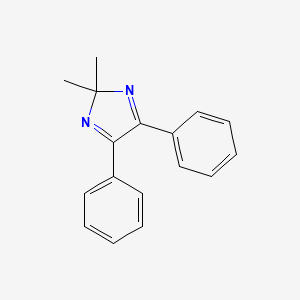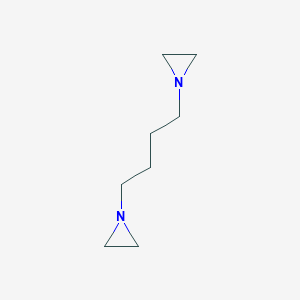
Aziridine, 1,1'-(1,4-butanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 1,1’-(1,4-butanediyl)bis- is an organic compound that features a three-membered ring structure containing nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aziridine, 1,1’-(1,4-butanediyl)bis- can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with aziridine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridine ring .
Industrial Production Methods
Industrial production of aziridine compounds often involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Aziridine, 1,1’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols attack the aziridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted aziridines, amines, and other nitrogen-containing compounds .
Wissenschaftliche Forschungsanwendungen
Aziridine, 1,1’-(1,4-butanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in DNA and protein studies.
Medicine: Explored for its anticancer properties due to its ability to alkylate DNA.
Industry: Utilized in the production of polymers and coatings
Wirkmechanismus
The mechanism of action of aziridine, 1,1’-(1,4-butanediyl)bis- involves the formation of highly reactive intermediates that can interact with various biological molecules. The aziridine ring is prone to nucleophilic attack, leading to the formation of covalent bonds with DNA, proteins, and other cellular components. This reactivity underlies its potential use as an anticancer agent, as it can induce DNA cross-linking and subsequent cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The simplest member of the aziridine family, consisting of a three-membered ring with one nitrogen atom.
Azetidine: A four-membered ring structure containing nitrogen, similar in reactivity to aziridine but with different ring strain and stability.
Ethyleneimine: Another three-membered ring compound with similar chemical properties.
Uniqueness
Its ability to form stable cross-linked structures makes it particularly valuable in industrial and medical applications .
Eigenschaften
CAS-Nummer |
25781-25-3 |
|---|---|
Molekularformel |
C8H16N2 |
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
1-[4-(aziridin-1-yl)butyl]aziridine |
InChI |
InChI=1S/C8H16N2/c1(3-9-5-6-9)2-4-10-7-8-10/h1-8H2 |
InChI-Schlüssel |
HFFRKVQROZGCQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CCCCN2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


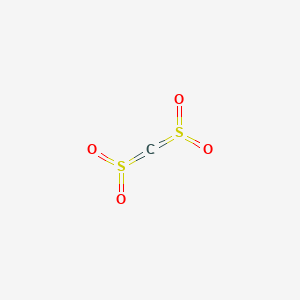
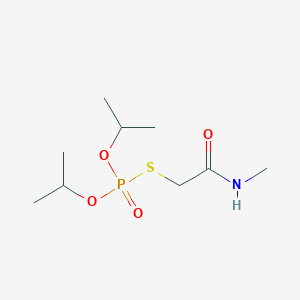
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)

![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
